Potassium tert-butoxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

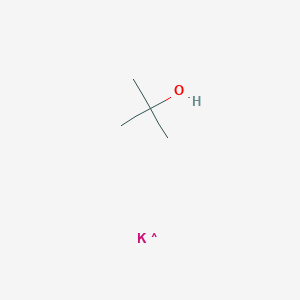

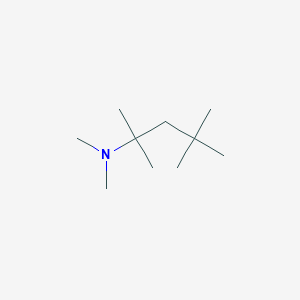

Potassium tert-butoxide is a chemical compound with the formula [(CH₃)₃COK]ₙ. It is a colorless solid that is widely used as a strong base in organic synthesis. The compound is often depicted as a salt, and its ionization depends on the solvent. This compound is known for its high reactivity and is commonly used in various chemical reactions due to its strong basicity .

準備方法

Potassium tert-butoxide is commercially available as both a solution and a solid. it is often generated in situ for laboratory use due to its moisture sensitivity and the potential for older samples to be of low purity. The compound is prepared by reacting dry tert-butyl alcohol with potassium metal. The resulting solid is obtained by evaporating the solution and then heating the solid. Purification can be achieved through sublimation .

化学反応の分析

Potassium tert-butoxide undergoes various types of chemical reactions, primarily due to its strong basicity. Some of the key reactions include:

Dehydrohalogenation Reactions: It is used to remove halogens from organic compounds, leading to the formation of alkenes.

Nucleophilic Substitution Reactions: Although it is a strong base, its bulky structure makes it a poorer nucleophile compared to smaller alkoxides like ethoxide and methoxide.

Elimination Reactions:

Bond Formation Reactions: It is used in the formation of S–S, S–Se, N–N, and C–N bonds, significantly extending its scope in chemical synthesis.

科学的研究の応用

Potassium tert-butoxide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a strong non-nucleophilic base in various organic reactions, including dehydrohalogenation and amidation of esters.

Transition-Metal-Free Reactions: It has seen widespread use in transition-metal-free reactions, such as the coupling of haloarenes with arenes or styrenes to produce biphenyls or stilbenes.

Synthesis of Nitriles: It mediates the direct one-pot synthesis of nitriles from aldehydes at room temperature, making it a practical and efficient process.

Dimerization of Heterocyclic N-Oxides: It is used in the synthesis of symmetrical and non-symmetrical N-heterobiaryls through the dimerization of heterocyclic N-oxides.

作用機序

The mechanism by which potassium tert-butoxide exerts its effects is primarily through its strong basicity. It acts as a base to deprotonate substrates, facilitating various chemical transformations. The compound’s bulky structure makes it sensitive to steric interactions, which influences its reactivity in nucleophilic substitution and elimination reactions . Additionally, it can form solvent-separated ion pairs with certain additives, further modifying its reactivity .

類似化合物との比較

Potassium tert-butoxide is often compared with other alkoxides, such as sodium tert-butoxide and lithium tert-butoxide. While all these compounds are strong bases, this compound is unique due to its bulky tert-butyl group, which makes it less nucleophilic and more selective in certain reactions. This bulkiness also leads to the formation of the Hofmann product in elimination reactions, unlike smaller alkoxides that favor the Zaitsev product .

Sodium tert-butoxide: Similar in reactivity but less bulky, making it a better nucleophile.

Lithium tert-butoxide: Also a strong base but with different solubility and reactivity profiles due to the lithium ion.

特性

分子式 |

C4H10KO |

|---|---|

分子量 |

113.22 g/mol |

InChI |

InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3; |

InChIキー |

XAEBTCPOZVEMHR-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)O.[K] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-octahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B8656600.png)

![benzyl N-[(1S)-1-[(2-methylpropyl)carbamoyl]ethyl]carbamate](/img/structure/B8656646.png)

![(6S)-2-Benzyl-2-azabicyclo[2.2.2]octan-6-OL](/img/structure/B8656671.png)